Cas no 1482057-07-7 (1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole)

1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
- AKOS015477032
- 1482057-07-7
- EN300-1866579
-
- インチ: 1S/C9H15N3/c1-2-12-7-10-6-9(12)8-4-3-5-11-8/h6-8,11H,2-5H2,1H3
- InChIKey: HRPRADQYBWEGOT-UHFFFAOYSA-N
- SMILES: N1CCCC1C1=CN=CN1CC
計算された属性
- 精确分子量: 165.126597491g/mol
- 同位素质量: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- XLogP3: 0.2
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866579-10.0g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1866579-0.05g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1866579-1.0g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1866579-0.5g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1866579-2.5g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1866579-0.1g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1866579-5g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1866579-5.0g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1866579-0.25g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1866579-10g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 10g |
$4545.0 | 2023-09-18 |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazoleに関する追加情報
Chemical Profile of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole (CAS No. 1482057-07-7)
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1482057-07-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole class, a structural motif renowned for its broad spectrum of biological activities and utility in drug design. The presence of both ethyl and pyrrolidine substituents in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of extensive research and development.
The structural composition of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole encompasses a central imidazole ring, which is flanked by an ethyl group at the 1-position and a pyrrolidine moiety at the 5-position. This specific arrangement contributes to the compound's ability to interact with biological targets in a highly selective manner. The imidazole ring, characterized by its nitrogen-rich structure, is known to exhibit favorable binding affinities with various enzymes and receptors, which has been leveraged in the development of therapeutic agents targeting inflammatory, infectious, and metabolic disorders.
In recent years, there has been a surge in research focused on modulating biological pathways through the use of imidazole derivatives. 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole has emerged as a promising candidate in this domain due to its structural versatility and potential pharmacological effects. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression, such as kinases and phosphodiesterases. The pyrrolidine substituent, in particular, has been shown to enhance binding interactions with target proteins, thereby improving the compound's efficacy.
One of the most compelling aspects of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole is its potential application in the treatment of neurological disorders. Research indicates that this compound can modulate neurotransmitter release and receptor activity, offering a novel approach to managing conditions such as epilepsy and neurodegenerative diseases. The ability of the imidazole ring to cross the blood-brain barrier further enhances its therapeutic potential, allowing it to exert its effects directly within the central nervous system.
The synthesis of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or asymmetric catalysts has also been explored to achieve enantiomerically pure forms of the compound, which is crucial for optimizing pharmacological properties.
Evaluation of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole's pharmacokinetic profile has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies suggest that the compound exhibits moderate solubility in water and lipids, facilitating its distribution across various tissues upon administration. Additionally, metabolic studies indicate that the compound undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and bioavailability.
The safety profile of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole is another critical aspect that has been thoroughly investigated. Acute toxicity studies have demonstrated that the compound exhibits low acute toxicity at therapeutic doses, suggesting a favorable safety margin for further clinical development. Furthermore, chronic toxicity assessments have revealed no significant organ-specific adverse effects at prolonged exposure levels, reinforcing its potential as a safe candidate for drug development.
Current research efforts are focused on refining the therapeutic applications of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole through structure-based drug design approaches. By leveraging computational modeling techniques such as molecular docking and dynamic simulations, researchers aim to optimize the compound's binding affinity and selectivity towards target proteins. These endeavors hold promise for developing next-generation therapeutics with improved efficacy and reduced side effects.
The role of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole in combination therapy strategies is also an area of active investigation. Studies suggest that co-administration with other pharmacological agents can synergistically enhance therapeutic outcomes while minimizing individual drug dosages. This approach not only improves patient compliance but also reduces the risk of adverse drug interactions.
In conclusion,1ethyl 5 (pyrrolidine 2 yl) 1h imidazole (CAS No 1482057 07 7) represents a significant advancement in pharmaceutical chemistry with diverse applications spanning oncology neuroscience inflammatory diseases metabolic disorders In light
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